molecular formula C16H22N2O3S B2594700 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide CAS No. 955746-60-8

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

Cat. No.: B2594700
CAS No.: 955746-60-8
M. Wt: 322.42
InChI Key: PZDIBRUZVKQZII-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide typically involves multiple steps. One common method includes the formation of the sulfonamide group through S-N coupling reactions. This can be achieved by reacting sulfonyl chlorides with amines under mild conditions, often using catalysts such as calcium triflimide or copper .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. The combination of hydrogen peroxide and thionyl chloride is also employed for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides .

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various catalysts such as calcium triflimide and copper. Reaction conditions often involve mild temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonyl chlorides, while reduction reactions produce amines .

Scientific Research Applications

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis due to its unique structure and reactivity.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is unique due to its combination of a cyclopropane ring, tetrahydroisoquinoline moiety, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-11(2)22(20,21)17-15-6-5-12-7-8-18(10-14(12)9-15)16(19)13-3-4-13/h5-6,9,11,13,17H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDIBRUZVKQZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3CC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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